![molecular formula C15H12N4O5 B2477081 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941954-35-4](/img/structure/B2477081.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a 1,3,4-oxadiazol ring, and a 5-methylisoxazole ring . The exact properties and applications of this specific compound are not widely documented in the literature.
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The 2,3-dihydrobenzo[b][1,4]dioxin ring, the 1,3,4-oxadiazol ring, and the 5-methylisoxazole ring contribute to the overall structure of the molecule .Scientific Research Applications
Optoelectronic Applications
The compound has been studied for its potential in optoelectronic applications due to its nonlinear optical properties . It could be used in the development of new materials for optical device applications .
Antibacterial Agent
The compound has shown potential as an antibacterial agent. It has been found to inhibit biofilm formation in certain bacterial strains, such as Escherichia coli and Bacillus subtilis .
3. Inhibition of Cholinestrases and Lipoxygenase Enzymes The compound has exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes , which could have implications in the treatment of diseases like Alzheimer’s and asthma.
Crystal Structure Studies
The compound’s crystal structure has been studied, which could provide valuable information for the development of new materials with specific properties .
Oxidative Stress Inhibition
The compound has shown potential in inhibiting oxidative stress-mediated cell apoptosis, particularly in human dermal papilla cells . This could have implications in the treatment of conditions like alopecia.
Cytotoxic Agent
The compound has potential as a cytotoxic agent, with some studies exploring its antitumor activity.
7. Palladium-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation The compound has been used in palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols .
Mechanism of Action
Target of Action
The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, has been found to exhibit inhibitory activity against cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, by binding to their active sites and preventing them from breaking down acetylcholine . This results in an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels. This can enhance the transmission of signals in the cholinergic pathway, which plays a crucial role in memory and cognition .
Pharmacokinetics
These properties can impact the bioavailability of the compound, determining its effectiveness in the body .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . On a cellular level, this can enhance cholinergic transmission, potentially improving memory and cognition in conditions like Alzheimer’s disease .
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-8-6-10(19-24-8)13(20)16-15-18-17-14(23-15)9-2-3-11-12(7-9)22-5-4-21-11/h2-3,6-7H,4-5H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHPXWJQFMSMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide |
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